6-Bromo-4-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions of the indazole ring, respectively. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals. Indazole derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities.
6-Bromo-4-chloro-1H-indazole can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its chemical structure allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis. The compound is often utilized in research settings for its potential applications in drug development and other scientific investigations.
The synthesis of 6-bromo-4-chloro-1H-indazole typically involves several steps that include bromination and chlorination processes. One common synthetic route starts with the chlorination of 2-fluoroaniline using N-chlorosuccinimide, followed by bromination with N-bromosuccinimide to yield a bromo-chloro derivative. This intermediate can then be diazotized using sodium nitrite and reacted with formaldoxime to produce a corresponding aldehyde, which is subsequently cyclized with hydrazine hydrate to form 6-bromo-4-chloro-1H-indazole.
The molecular formula of 6-bromo-4-chloro-1H-indazole is C7H5BrClN3, indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The structure features an indazole ring system where the bromine atom is located at the 6-position and the chlorine atom at the 4-position.
Key structural data include:
6-Bromo-4-chloro-1H-indazole can undergo various chemical reactions including:
Common reagents used in these reactions include:
Major products from these reactions often include various substituted indazoles with potential biological activities.
The mechanism of action for 6-bromo-4-chloro-1H-indazole involves its interaction with specific molecular targets within biological systems. It has been observed that certain indazole compounds can inhibit cell growth, suggesting potential anticancer properties. The binding affinity to enzymes or receptors may disrupt normal cellular functions, leading to therapeutic effects against various diseases.
The compound's reactivity profile indicates that it can participate in a variety of chemical transformations, making it a valuable intermediate for further synthetic applications.
6-Bromo-4-chloro-1H-indazole has several scientific uses:
The precise installation of halogen atoms at specific positions on the indazole scaffold is critical for developing pharmaceuticals and agrochemicals. For 6-bromo-4-chloro-1H-indazole, achieving correct regiochemistry demands strategic optimization of halogenation sequences and catalytic systems.
Regioselective bromination at the 6-position of 2,6-dichlorobenzonitrile (7) serves as the pivotal first step in synthesizing 6-bromo-4-chloro-1H-indazole precursors. Traditional bromination methods using bromine (Br₂) or potassium bromate/sulfuric acid suffer from poor selectivity, yielding over-brominated byproducts (e.g., 8a) or hydrolyzed amides (8b-d) [4]. Optimization studies identified N-bromosuccinimide (NBS) in concentrated sulfuric acid as superior, enabling controlled monobromination at the 3-position (equivalent to the indazole’s 6-position after cyclization). Key parameters include:
This protocol achieved 93% analytical yield (GC-MS) and 75–80% isolated yield of 8 (3-bromo-2,6-dichlorobenzonitrile) on hundred-gram scales [4]. Subsequent cyclization with hydrazine then delivers the 4-chloro-6-bromoindazole core regioselectively.
Table 1: Optimization of Bromination for Intermediate 8
Entry | Brominating Agent | H₂SO₄ (eq.) | Temp (°C) | Purity of *8 (A%)* | Major Impurities |
---|---|---|---|---|---|
4 | NBS (1.2 eq.) | 10 | 25 | 75 | 8a (12%), 7 (12%) |
7 | NBS (1.07 eq.) | 10 | 25 | 93 | 8a (4%) |
9 | NBS (1.07 eq.) | 9 | 25 | 92 | 7 (7%) |
11 | NBS (1.07 eq.) | 5 | 25 | 70 | 7 (21%), 8a (9%) |
Direct functionalization of pre-formed indazoles remains challenging due to the scaffold’s sensitivity and competing reaction pathways. Early attempts to lithiate protected 3-aminoindazoles (10) using organolithium bases (n-BuLi, LDA, LiHMDS) followed by electrophilic trapping yielded complex mixtures rather than 7-bromo derivatives [4]. Recent advances leverage transition-metal catalysis for C–H activation. Palladium-catalyzed borylation at the 7-position (indazole numbering) using B(OMe)₃ or B(OiPr)₃ showed promise but requires further optimization to suppress protodeborylation [4]. Microwave-assisted protocols with Pd(OAc)₂/XPhos systems have enabled C–Br coupling at the 4- or 6-positions in related bromo-chloroindazoles (e.g., 5-bromo-4-fluoro-1H-indazole), suggesting potential applicability [6].
Microwave irradiation drastically accelerates cyclization steps in indazole synthesis. For 7-bromo-4-chloro-1H-indazol-3-amine, conventional heating with hydrazine hydrate requires 12–24 hours at 80–100°C [4]. Microwave protocols reduce this to 10–30 minutes while improving regioselectivity and yield [6]. Critical parameters include:
Table 2: Microwave vs. Conventional Cyclization to Indazole Cores
Condition | Time | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Conventional heating | 12–24 h | 80–100 | 75–85 | Moderate |
Microwave irradiation | 10–30 min | 150–180 | 88–92 | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7